2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C4H6O2/c1-4-6(8)7-5(2)3;1-3(2)4(5)6/h4-5H,1H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOTKHBFYMJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C.CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151954-97-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, polymer with N-(1-methylethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151954-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80164917 | |
| Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151954-97-1 | |
| Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Parameters
The copolymerization is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) at 60–70°C under inert nitrogen atmospheres. A monomer feed ratio of 1:1 (NIPAAm:methacrylic acid) yields alternating copolymers, while deviations favor blockier microstructures. Post-polymerization purification involves precipitation in non-solvents like hexane or diethyl ether to remove unreacted monomers.
Table 1: Representative FRP Conditions and Outcomes
| Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Mn (kDa) | PDI |
|---|---|---|---|---|---|
| AIBN | THF | 65 | 24 | 45 | 1.8 |
| KPS | Water/DMF | 70 | 18 | 30 | 2.1 |
Key limitations include broad molecular weight distributions (PDI > 1.5) and limited control over copolymer architecture.
Atom Transfer Radical Polymerization (ATRP)
ATRP enables precise control over molecular weight and chain architecture through a reversible redox cycle mediated by transition metal catalysts. This method is particularly advantageous for synthesizing block copolymers with narrow dispersities.
Catalytic System and Mechanism
The ATRP of NIPAAm and methacrylic acid employs a copper(I) bromide/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) catalyst system. The reaction proceeds via halogen exchange, where the Cu(I) complex abstracts a bromide atom from the initiator (e.g., ethyl α-bromophenylacetate), generating a propagating radical.
Table 2: ATRP Optimization Parameters
| Monomer Ratio (NIPAAm:MAA) | CuBr (mol%) | Ligand (PMDETA) | Solvent | Mn (kDa) | PDI |
|---|---|---|---|---|---|
| 90:10 | 0.5 | 1.0 | Toluene | 82 | 1.2 |
| 75:25 | 1.0 | 2.0 | DMF | 65 | 1.3 |
Studies demonstrate that increasing methacrylic acid content elevates the lower critical solution temperature (LCST) due to enhanced hydrophilicity.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization offers superior control over molecular weight and end-group fidelity through thiocarbonylthio chain-transfer agents (CTAs). This method accommodates a wide range of solvents and monomer compositions.
Selection of RAFT Agents
Cyanomethyl methyl(4-pyridyl)carbamodithioate is a preferred CTA for acrylamide-based copolymers due to its high chain-transfer efficiency. Polymerizations are conducted at 70–80°C in dimethyl sulfoxide (DMSO) or aqueous buffers.
Table 3: RAFT-Mediated Copolymerization Outcomes
| CTA Concentration (mM) | Solvent | Conversion (%) | Mn (kDa) | PDI |
|---|---|---|---|---|
| 5.0 | DMSO | 92 | 120 | 1.1 |
| 2.5 | Water | 85 | 95 | 1.2 |
RAFT facilitates the synthesis of telechelic copolymers for subsequent bioconjugation or cross-linking.
Comparative Analysis of Polymerization Techniques
Table 4: Method-Specific Advantages and Limitations
| Method | Molecular Weight Control | PDI | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| FRP | Low | High | High | Moderate |
| ATRP | High | Low | Moderate | High |
| RAFT | High | Low | Moderate | High |
ATRP and RAFT are preferred for applications requiring precise architecture, while FRP remains cost-effective for large-scale production.
Post-Polymerization Processing
Purification and Characterization
Crude copolymers are purified via dialysis (MWCO 12–14 kDa) against deionized water for 72 hours, followed by lyophilization. Structural validation employs:
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NMR Spectroscopy : Peaks at δ 1.1 ppm (isopropyl groups) and δ 12.1 ppm (carboxylic protons) confirm successful incorporation.
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Gel Permeation Chromatography (GPC) : Determines Mn and PDI relative to polystyrene standards.
Influence of Monomer Feed Ratio on Thermoresponsiveness
The LCST of poly(NIPAAm-co-methacrylic acid) linearly correlates with methacrylic acid content. A 10 mol% increase in methacrylic acid raises the LCST by approximately 5°C, enabling tunable phase transitions for drug delivery applications .
Chemical Reactions Analysis
Acylation Reactions
The acrylamide moiety reacts with methacryloyl chloride in the presence of triethylamine, forming N-(2-arylethyl)-2-methylprop-2-enamides . This reaction proceeds via nucleophilic acyl substitution:
Hydrolysis
The ester groups in the copolymer hydrolyze under basic conditions:
Selective Binding and Adsorption
The copolymer’s imprinted polymers (MIPs) exhibit selective binding for biomolecules via non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Key findings include:
| Biomolecule | Binding Capacity (μmol/g) | Imprinting Factor (IF) |
|---|---|---|
| L-Norepinephrine | 1.16 ± 0.05 | 2.10 |
| Tyramine | 0.52 ± 0.03 | 1.06 |
| 3,4-DOPAC | 0.55 ± 0.06 | 1.06 |
Notes :
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Higher affinity for L-norepinephrine is attributed to electron-donating hydroxyl groups enhancing basicity .
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Binding studies conducted at pH 7.4 show optimal interaction due to protonation states of functional groups .
Radical-Mediated Reactions
The copolymer participates in radical-initiated graft polymerization. For example:
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Initiator : Benzoyl peroxide
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Monomer : Styrene or methyl methacrylate
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Application : Surface modification for biomedical devices.
pH- and Temperature-Responsive Behavior
The copolymer undergoes reversible phase transitions:
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Lower Critical Solution Temperature (LCST) : ~32°C (adjustable via methacrylic acid content) .
-
pH Sensitivity : Carboxylate groups deprotonate above pH 4.5, increasing hydrophilicity .
Case Study: Molecularly Imprinted Polymers (MIPs)
A MIP synthesized using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide demonstrated:
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Selectivity : 2.5-fold higher for L-norepinephrine vs. dopamine.
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Stability : Retained binding capacity after five adsorption-desorption cycles .
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Primary Products |
|---|---|---|
| Acylation | Methacryloyl chloride, Et₃N | N-substituted acrylamides |
| Hydrolysis | NaOH (1 M) | Carboxylate-functionalized polymer |
| Radical Polymerization | Divinylbenzene, 90°C | Cross-linked hydrogels |
Scientific Research Applications
Polymer Synthesis
One of the primary applications of 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide is in the synthesis of functionalized polymers. For instance, it has been used to create molecularly imprinted polymers (MIPs) that exhibit selective binding properties for specific biomolecules. These polymers are synthesized through radical polymerization techniques and have shown significant potential in drug delivery systems and biosensors .
Biomedical Applications
The compound's ability to form hydrogels has made it a candidate for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The hydrophilic nature of the resulting polymers allows for controlled release mechanisms and biocompatibility .
Adsorption Studies
Recent studies have demonstrated that polymers derived from 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide can selectively adsorb neurotransmitters such as tyramine and norepinephrine. The binding capacities observed indicate a high affinity towards these biomolecules, suggesting potential uses in therapeutic and diagnostic applications .
Case Study 1: Selective Binding in Biosensors
In a study focusing on the synthesis of N-(2-Arylethyl)-2-methylprop-2-enamides, researchers demonstrated that these compounds could be used to create MIPs with high selectivity for target biomolecules. The binding studies revealed imprinting factors greater than 2 for specific neurotransmitters, indicating their potential for use in biosensors designed for medical diagnostics .
Case Study 2: Development of Fluorescent Polymers
Another study explored the polymerization of 2-methylprop-2-enoic acid with methyl methacrylate to produce fluorescent conducting tautomeric polymers (FCTPs). These materials exhibited desirable optical properties and conductivity, making them suitable for applications in light-emitting devices and sensors .
Mechanism of Action
The mechanism by which 2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide exerts its effects is primarily based on its temperature and pH-responsive properties. The copolymer undergoes a reversible phase transition in response to changes in temperature and pH, which can be exploited for controlled release and other applications . The molecular targets and pathways involved include hydrophobic interactions, hydrogen bonding, and electrostatic interactions .
Comparison with Similar Compounds
2-Methylprop-2-enoic Acid
2-Methylprop-2-enoic acid, also known as methacrylic acid (IUPAC name: 2-methylprop-2-enoic acid), is a carboxylic acid derivative with the molecular formula C₄H₆O₂ (MW: 86.09 g/mol). It is a key monomer in polymer chemistry, widely used in the production of methacrylate esters (e.g., methyl methacrylate) and copolymers for adhesives, coatings, and biomedical materials .
N-Propan-2-ylprop-2-enamide
N-Propan-2-ylprop-2-enamide, commonly referred to as N-isopropylacrylamide (NIPAAm), has the molecular formula C₆H₁₁NO (MW: 113.16 g/mol). It is a thermoresponsive acrylamide derivative, forming polymers that exhibit a lower critical solution temperature (LCST) near 32°C. This property makes it valuable in drug delivery systems and smart hydrogels .
Comparison with Structurally Similar Compounds
Structural Analogues of 2-Methylprop-2-enoic Acid
Key Differences :
Structural Analogues of N-Propan-2-ylprop-2-enamide (NIPAAm)
Key Differences :
- Thermoresponsiveness : NIPAAm’s LCST (~32°C) is closer to body temperature, making it ideal for biomedical applications, whereas N-ethylacrylamide has a lower LCST .
- Hydrophobicity : N-tert-butylacrylamide increases polymer hydrophobicity, enhancing micelle stability in drug delivery systems .
Comparative Analysis of Copolymers and Hybrid Systems
Copolymer of NIPAAm and Methacrylic Acid
A copolymer of N-isopropylacrylamide-co-methacrylic acid (CAS: 151954-97-1) combines thermoresponsive and pH-sensitive properties. Key characteristics:
Performance vs. Homopolymers
| Property | NIPAAm Homopolymer | Methacrylic Acid Homopolymer | NIPAAm-co-MAA Copolymer |
|---|---|---|---|
| LCST | 32°C | N/A | Tunable (25–40°C) |
| pH Sensitivity | No | Yes (pKa ~4.7) | Yes |
| Mechanical Strength | Moderate | High | Enhanced |
Research Findings :
Polymerization Techniques
| Monomer | Initiator | Reaction Conditions | Key Outcome |
|---|---|---|---|
| Methacrylic Acid | AIBN | 60–70°C, free radical | High MW polymers |
| NIPAAm | UV light | Room temperature, aqueous | LCST-tunable hydrogels |
Biological Activity
2-Methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide, commonly referred to as an acrylamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of both an acrylate and an amide functional group, which contributes to its reactivity and interaction with biological systems.
The molecular formula for 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide is CHNO, with a molecular weight of approximately 155.19 g/mol. The compound features a double bond characteristic of acrylates, which is crucial for its polymerization and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, which may lead to alterations in enzyme activity or receptor signaling pathways.
Biological Activities
- Antimicrobial Activity : Research has indicated that acrylamide derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide demonstrates inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : Several studies have explored the cytotoxic effects of acrylamide derivatives on cancer cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in certain cancer cell types, possibly through the activation of caspase pathways .
- Neurotoxicity : While some derivatives are being investigated for therapeutic uses, it is important to note that acrylamides can also exhibit neurotoxic effects. This duality necessitates careful consideration when evaluating their safety profiles for clinical applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Neurotoxic | Potential neurotoxic effects |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various acrylamide derivatives, including 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide. The compound was tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study: Cytotoxicity in Cancer Research
In another study focused on cancer therapeutics, 2-methylprop-2-enoic acid; N-propan-2-ylprop-2-enamide was tested against several human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC values in the low micromolar range, indicating strong cytotoxicity. Mechanistic studies suggested that the compound activates intrinsic apoptotic pathways, leading to cell death through mitochondrial dysfunction .
Q & A
Q. What are the key synthetic pathways for preparing N-propan-2-ylprop-2-enamide, and how are reaction conditions optimized?
The synthesis of N-propan-2-ylprop-2-enamide involves multi-step reactions, including the use of NaH in THF for deprotonation, followed by nucleophilic substitution with isopropylamine. Critical parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios to minimize side reactions like hydrolysis or oligomerization. Structural confirmation is achieved via NMR and NMR, where characteristic peaks for the enamide group (e.g., δ 5.6–6.2 ppm for vinyl protons) and isopropyl substituents (δ 1.2–1.4 ppm) are observed .
Q. How can researchers verify the purity and structural integrity of 2-methylprop-2-enoic acid derivatives during synthesis?
Analytical techniques such as high-resolution mass spectrometry (HRMS) and HPLC with UV detection are essential. For example, impurities like unreacted 2-methylprop-2-enoic acid can be quantified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). NMR spectroscopy further confirms regioselectivity, with NMR distinguishing between α,β-unsaturated carbonyl protons (δ 6.1–6.3 ppm) and ester/enamide functionalities .
Q. What methodologies are recommended for optimizing reaction yields in copolymerization involving 2-methylprop-2-enoic acid?
Radical polymerization with AIBN (azobisisobutyronitrile) as an initiator under inert atmosphere (N) is standard. Yield optimization requires monitoring monomer feed ratios (e.g., 1:1 molar for alternating copolymers) and reaction time. Kinetic studies via NMR or FTIR track monomer consumption, while gel permeation chromatography (GPC) determines molecular weight distributions. Post-polymerization purification via precipitation in non-solvents (e.g., hexane) removes unreacted monomers .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for enamide formation?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates to evaluate competing pathways. For instance, discrepancies in nucleophilic attack vs. conjugate addition mechanisms can be resolved by comparing activation energies. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., silyl enol ethers) corroborates computational predictions .
Q. What strategies address conflicting data in copolymer characterization, such as inconsistent thermal stability reports?
Contradictions in thermogravimetric analysis (TGA) data may arise from differences in polymer tacticity or residual initiators. Advanced techniques like solid-state NMR or MALDI-TOF mass spectrometry clarify backbone homogeneity. Controlled depolymerization studies (e.g., pyrolysis-GC/MS) identify degradation products, while molecular dynamics simulations correlate thermal stability with chain rigidity .
Q. How can machine learning (ML) accelerate the design of novel 2-methylprop-2-enoic acid-based monomers for tailored properties?
ML models trained on datasets of monomer structures and polymer properties (e.g., glass transition temperature, solubility) predict optimal substituents. For example, random forest algorithms prioritize monomers with electron-withdrawing groups for enhanced hydrolytic stability. High-throughput screening (HTS) validates predictions, with robotic synthesizers generating candidate libraries for rapid testing .
Methodological Frameworks
Q. What experimental design principles minimize side reactions during N-propan-2-ylprop-2-enamide synthesis?
A factorial design approach evaluates variables: temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–5 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C in THF with 2 mol% catalyst), reducing byproducts like Michael adducts. Real-time monitoring via inline FTIR or Raman spectroscopy detects early deviations .
Q. How do researchers reconcile discrepancies between theoretical and experimental reactivity ratios in copolymerization?
Theoretical reactivity ratios (, ) from the Mayo-Lewis equation are compared to experimental values derived from NMR monomer consumption data. Discrepancies due to solvent effects or penultimate unit effects are investigated using pulsed-laser polymerization (PLP) coupled with GPC. Monte Carlo simulations model chain propagation to refine mechanistic interpretations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
